Enhanced Lipophilicity (LogP 3.26) vs. Non-Fluorinated 2,3-Bis(trifluoromethyl)pyridine Drives Superior Membrane Penetration Potential
The target compound exhibits a computed LogP (XLOGP3) of 3.26, reflecting the contribution of the 6-fluoro substituent to overall lipophilicity . In contrast, the non-fluorinated parent 2,3-bis(trifluoromethyl)pyridine (CAS 1644-68-4) has a lower predicted LogP (~2.5–2.8 based on fragment additivity; exact experimental value not publicly available), consistent with the known effect of aryl fluorine in increasing logP by approximately 0.3–0.5 units per fluorine atom depending on ring position [1]. This increased lipophilicity enhances predicted passive membrane permeability, a critical parameter for central nervous system (CNS) and intracellular target engagement.
| Evidence Dimension | Lipophilicity (LogP, XLOGP3) |
|---|---|
| Target Compound Data | LogP = 3.26 |
| Comparator Or Baseline | 2,3-Bis(trifluoromethyl)pyridine (CAS 1644-68-4): LogP ~2.5–2.8 (estimated by fragment contribution) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 log units |
| Conditions | Computed via XLOGP3 method; experimental shake-flask LogP not publicly reported for either compound |
Why This Matters
Procurement of the 6-fluoro derivative is preferred when a medicinal chemistry program requires higher lipophilicity for membrane permeability without increasing molecular weight beyond 250 Da, a threshold for fragment-based drug discovery.
- [1] Bhutani, P., et al. U.S. FDA Approved Drugs from 2015–June 2020: A Perspective. J. Med. Chem. 2021, 64 (5), 2339–2381. (Discusses fluorine effects on logP). View Source
